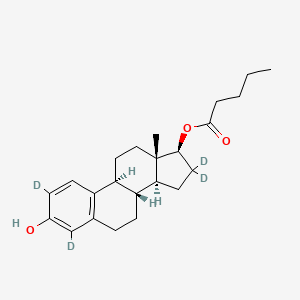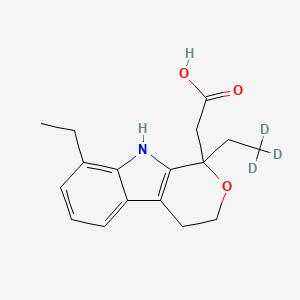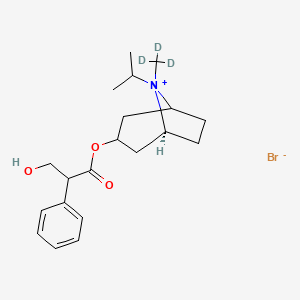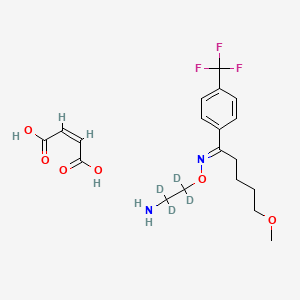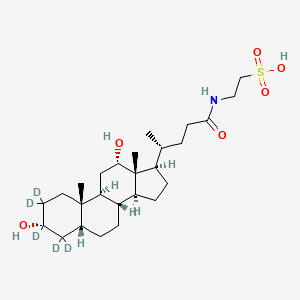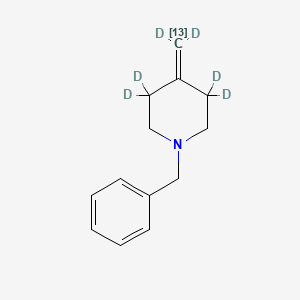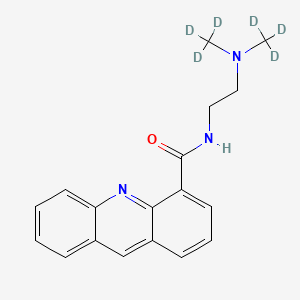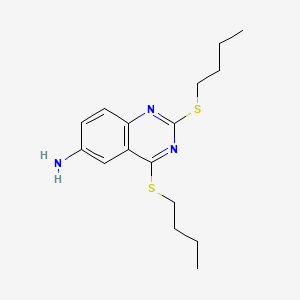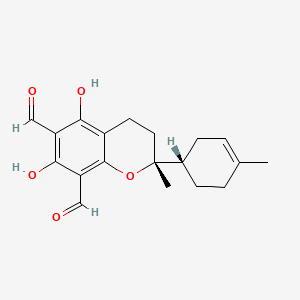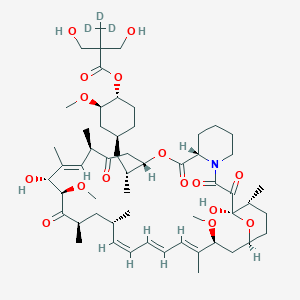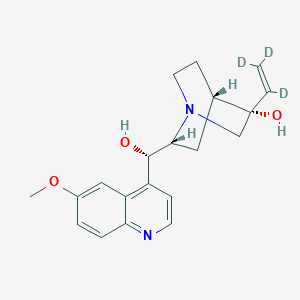
(3S)-3-Hydroxy Quinidine-vinyl-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Hydroxy Quinidine-vinyl-d3: is a derivative of quinidine, a well-known alkaloid derived from the bark of the Cinchona tree This compound is characterized by the presence of a hydroxyl group at the third position and a vinyl group at the quinidine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy Quinidine-vinyl-d3 typically involves the modification of quinidine through a series of chemical reactions. One common method includes the hydroxylation of quinidine at the third position, followed by the introduction of a vinyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired modifications are achieved with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of the final product through techniques such as crystallization or chromatography to ensure the compound meets the required standards for research and application.
化学反应分析
Types of Reactions: (3S)-3-Hydroxy Quinidine-vinyl-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl and vinyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the vinyl group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the vinyl group may produce saturated hydrocarbons.
科学研究应用
Chemistry: In chemistry, (3S)-3-Hydroxy Quinidine-vinyl-d3 is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of quinidine derivatives with biological targets, such as enzymes and receptors. It helps in understanding the pharmacokinetics and pharmacodynamics of related compounds.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias. Its ability to modulate ion channels makes it a valuable compound for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a reference standard for quality control in pharmaceutical manufacturing.
作用机制
The mechanism of action of (3S)-3-Hydroxy Quinidine-vinyl-d3 involves its interaction with ion channels in the cell membrane. It primarily targets sodium and potassium channels, modulating their activity and affecting the electrical properties of cells. This modulation can lead to changes in cellular excitability and conduction, which is particularly relevant in the context of cardiac arrhythmias.
相似化合物的比较
Quinidine: The parent compound, known for its antiarrhythmic properties.
Quinine: Another alkaloid from the Cinchona tree, used primarily as an antimalarial agent.
Hydroxyquinidine: A hydroxylated derivative of quinidine with similar pharmacological properties.
Uniqueness: (3S)-3-Hydroxy Quinidine-vinyl-d3 is unique due to the presence of both a hydroxyl and a vinyl group, which confer distinct chemical and biological properties
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
(3S,4S,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1/i1D2,3D |
InChI 键 |
BSRUJCFCZKMFMB-RTGLDVFKSA-N |
手性 SMILES |
[2H]C(=C([2H])[C@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






